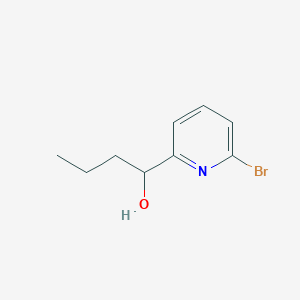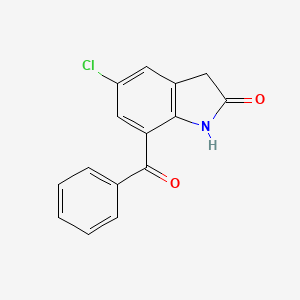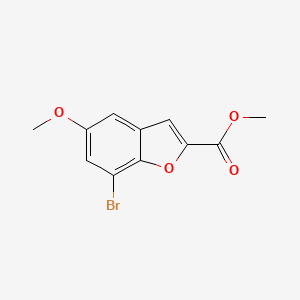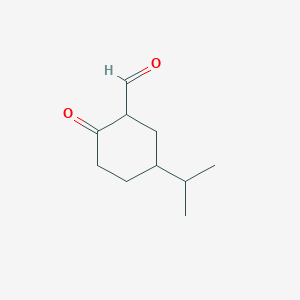
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with a molecular weight of 168.23 g/mol. It is a clear, pale liquid known for its versatile potential in various research and development applications . This compound is characterized by its unique structure, which includes an isopropyl group, a ketone, and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Oxidation: The resulting isopropylated cyclohexanone undergoes oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Formylation: The final step involves the formylation of the compound to introduce the aldehyde group. This can be achieved using formic acid and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the isopropylation, oxidation, and formylation reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing distillation and crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of 5-isopropyl-2-oxo-cyclohexanecarboxylic acid.
Reduction: Formation of 5-isopropyl-2-hydroxy-cyclohexanemethanol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
5-isopropyl-2-oxo-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-isopropyl-2-hydroxy-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a ketone.
5-isopropyl-2-oxo-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-oxo-5-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
PBNFUGJUHRDCLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(=O)C(C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
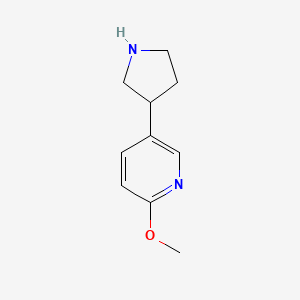

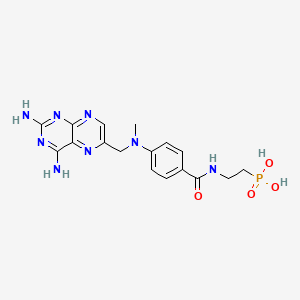
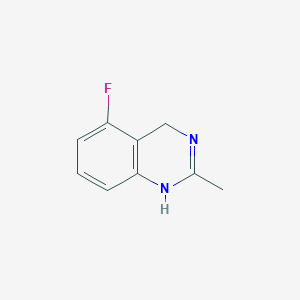
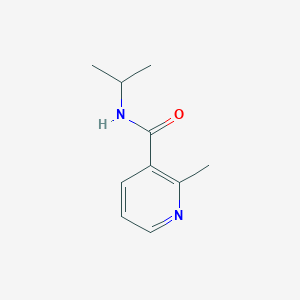
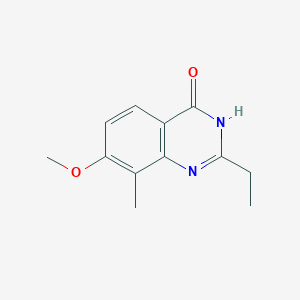
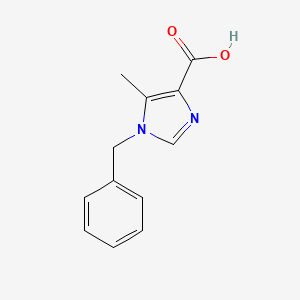
![Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)


